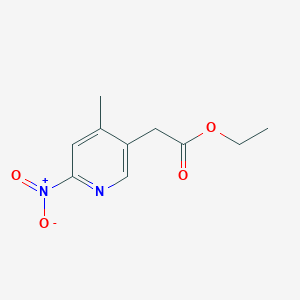
ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a pyridine ring substituted with a methyl and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate typically involves the esterification of 2-(4-methyl-6-nitropyridin-3-yl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Aqueous sodium hydroxide.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: 2-(4-methyl-6-aminopyridin-3-yl)acetate.
Reduction: 2-(4-methyl-6-nitropyridin-3-yl)acetic acid.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors.
Comparison with Similar Compounds
Ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-methyl-6-aminopyridin-3-yl)acetate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-(4-methyl-6-chloropyridin-3-yl)acetate: Similar structure but with a chloro group instead of a nitro group.
Ethyl 2-(4-methyl-6-hydroxypyridin-3-yl)acetate: Similar structure but with a hydroxyl group instead of a nitro group.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the presence of different functional groups.
Properties
Molecular Formula |
C10H12N2O4 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10(13)5-8-6-11-9(12(14)15)4-7(8)2/h4,6H,3,5H2,1-2H3 |
InChI Key |
BBQWMTUJBYUBFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=C1C)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














